molecular formula C17H14FN3O B11185706 3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(4-fluorophenyl)methanone

3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(4-fluorophenyl)methanone

Cat. No.: B11185706
M. Wt: 295.31 g/mol
InChI Key: ZORMVLMNKSOVHR-UHFFFAOYSA-N
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Description

3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-1(2H)-yl(4-fluorophenyl)methanone is a complex organic compound that belongs to the class of fused heterocyclic compounds. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrimido[1,2-a]benzimidazole core fused with a fluorophenyl group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-1(2H)-yl(4-fluorophenyl)methanone typically involves the reaction between 1,2-diaminoimidazole and N-arylmaleimides. The reaction conditions can vary, but common methods include heating the reactants in the presence of a suitable solvent and catalyst. For instance, the reaction can be carried out in refluxing pyridine, yielding the desired product in high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-1(2H)-yl(4-fluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-1(2H)-yl(4-fluorophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-1(2H)-yl(4-fluorophenyl)methanone involves its interaction with specific molecular targets. For instance, as a CRF1 receptor antagonist, it binds to the CRF1 receptor, inhibiting its activity and thereby modulating the stress response pathway . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-1(2H)-yl(4-fluorophenyl)methanone is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14FN3O

Molecular Weight

295.31 g/mol

IUPAC Name

3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-1-yl-(4-fluorophenyl)methanone

InChI

InChI=1S/C17H14FN3O/c18-13-8-6-12(7-9-13)16(22)21-11-3-10-20-15-5-2-1-4-14(15)19-17(20)21/h1-2,4-9H,3,10-11H2

InChI Key

ZORMVLMNKSOVHR-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2N(C1)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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